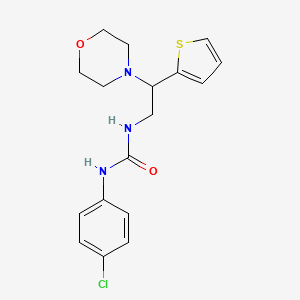

1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S/c18-13-3-5-14(6-4-13)20-17(22)19-12-15(16-2-1-11-24-16)21-7-9-23-10-8-21/h1-6,11,15H,7-10,12H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMTXMFNNMQNNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the intermediate: Reacting 4-chloroaniline with an appropriate thiophene derivative under suitable conditions to form an intermediate.

Urea formation: Reacting the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Morpholino group introduction: Introducing the morpholino group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group would yield substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds may act by:

Binding to enzymes: Inhibiting their activity by occupying the active site.

Modulating receptors: Altering the signaling pathways by binding to receptor sites.

Interacting with DNA/RNA: Affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Structural Analogs

Key Observations :

- Morpholine vs. Triazine/Pyridine : The morpholine group in the target compound may enhance solubility compared to triazine (compound 13) or pyridine (compound 5h) analogs, which are more aromatic and hydrophobic .

- Thiophene vs. Benzoyl/Phenothiazine: The thiophene moiety likely facilitates π-π stacking with biological targets, contrasting with the pesticidal activity of Diflubenzuron’s benzoyl group or the antifungal phenothiazine in compound 4h .

Physicochemical Properties

- Melting Points : Thiophene-containing ureas (e.g., compound 5h: 217–219°C) generally exhibit moderate melting points due to balanced polarity and aromaticity . Morpholine derivatives (e.g., compound 13) may have lower melting points if amorphous, but this is synthesis-dependent .

- Solubility : Morpholine’s polarity likely improves aqueous solubility compared to purely aromatic analogs like Diflubenzuron, which is sparingly soluble in water .

Biological Activity

1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea, with the CAS number 923165-34-8, is a synthetic organic compound notable for its complex structure that includes a chlorophenyl group, a morpholino group, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research.

- Molecular Formula: C₁₇H₂₀ClN₃O₂S

- Molecular Weight: 365.9 g/mol

- Structure: The compound features a urea linkage, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation: The compound can alter signaling pathways by interacting with receptor sites.

- DNA/RNA Interaction: There is potential for affecting gene expression or protein synthesis through interactions with nucleic acids.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance:

- A related compound demonstrated significant activity against the Tobacco Mosaic Virus (TMV), with an effective concentration (EC50) of 58.7 μg/mL .

- Another study indicated that derivatives containing similar structural motifs exhibited inhibitory effects on viral polymerases, suggesting a mechanism for antiviral action .

Anticancer Activity

The anticancer properties of this compound have been explored in various contexts:

- In vitro assays demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For example, certain derivatives showed cytotoxicity with half-maximal cytotoxic concentration (CC50) values indicating effective cell death at low concentrations .

Case Studies

Several case studies have investigated the biological activity of compounds related to this compound:

- Study on Antiviral Efficacy:

- Anticancer Research:

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea?

- Methodology : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. For example, a related urea derivative was synthesized by reacting an isocyanate with a morpholino-thiophene ethylamine precursor in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Lithium aluminum hydride (LAH) is often used as a reducing agent for intermediates, with reactions conducted at 0°C to control exothermicity . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yield optimization requires strict control of stoichiometry, reaction time (e.g., 12–24 hours), and inert conditions to prevent hydrolysis of intermediates.

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- 1H/13C-NMR : Key signals include the urea NH protons (δ 8.2–9.5 ppm, broad), thiophene protons (δ 6.8–7.5 ppm), and morpholino methylene groups (δ 2.4–3.8 ppm). Aromatic protons from the 4-chlorophenyl group appear as doublets (δ 7.3–7.6 ppm) .

- IR Spectroscopy : Urea carbonyl (C=O) stretches at ~1640–1680 cm⁻¹, and NH stretches at ~3200–3350 cm⁻¹ confirm urea formation .

- Mass Spectrometry : High-resolution ESI-MS is used to verify molecular weight (e.g., [M+H]+ ion at m/z 406.12).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and intermolecular interactions. For example, SHELX software (e.g., SHELXL) is used for refinement, with data collected at 298 K using Mo-Kα radiation (λ = 0.71073 Å). Key parameters include R-factor (<0.05 for high resolution) and hydrogen-bonding networks (e.g., urea NH···O interactions stabilizing crystal packing) . Challenges include growing crystals of sufficient quality, often requiring slow evaporation from DMSO/water mixtures.

Q. What strategies address contradictions in biological activity data across different assays?

- Methodology :

- Dose-Response Curves : Use IC50 values from multiple cell lines (e.g., NCI-60 panel) to assess selectivity. For instance, urea derivatives with thiophene moieties show variable activity against leukemia vs. solid tumors, necessitating pathway-specific assays (e.g., apoptosis markers like caspase-3) .

- Kinase Inhibition Profiling : Competitive binding assays (e.g., VEGFR-2 tyrosine kinase inhibition) with ATP analogs (IC50 < 1 µM) can clarify target specificity. Compound T.14, a structural analog, showed dual inhibition of VEGFR-2 and PD-L1, requiring orthogonal validation via Western blotting .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodology :

- Substituent Variation : Replace the morpholino group with piperazine or thiomorpholine to modulate lipophilicity (logP) and blood-brain barrier penetration.

- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to alter π-π stacking interactions. For example, 5h (thiophene-containing derivative) showed improved anticancer activity compared to non-heterocyclic analogs .

- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., polar surface area, H-bond donors) in software like MOE to predict bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.